

A-Technical-Guide-to-the-Preclinical-Profile-of-GSK3368715-Hydrochloride

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 hydrochloride is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the development and progression of numerous solid and hematopoietic cancers, making them a compelling therapeutic target.[2][4]

GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex to prevent the transfer of methyl groups.[1][4] This action inhibits the monomethylation and asymmetric dimethylation of arginine-containing substrates, which can suppress tumor cell proliferation, migration, and invasion.[2] Preclinical studies have demonstrated its anti-tumor activity across a range of cancer models.[5][6] This document provides a comprehensive overview of the preclinical data for GSK3368715, including its inhibitory activity, efficacy in various cancer models, effects on key signaling pathways, and detailed experimental protocols.

Quantitative Data Presentation In Vitro Inhibitory Activity



GSK3368715 exhibits potent inhibition of several Type I PRMT enzymes, with nanomolar efficacy against its primary target, PRMT1. The half-maximal inhibitory concentrations (IC50) against a panel of PRMTs are summarized below.

Target Enzyme	IC50 (nM)[6]
PRMT1	3.1
PRMT8	1.7
PRMT6	5.7
PRMT3	48
PRMT4	1148

In Vitro Anti-proliferative Activity

The compound has shown broad anti-proliferative effects in a large panel of cancer cell lines.[4] [6] A cytotoxic response, as opposed to a cytostatic one, was notably observed in hematological cancer models.[4]

Cell Line / Cancer Type	Metric	Value (nM)[6]	Effect Type[4]
Toledo (DLBCL)	gIC50	59	Cytotoxic
Lymphoma Cell Lines	-	-	Cytotoxic (56%)
Acute Myeloid Leukemia (AML)	-	-	Cytotoxic (50%)
Solid Tumor Cell Lines	-	-	Cytostatic (most)

In Vivo Anti-Tumor Efficacy in Xenograft Models

GSK3368715 has demonstrated significant dose-dependent tumor growth inhibition and, in some cases, tumor regression in various cell line and patient-derived xenograft (PDX) models. [6]



Cancer Model	Dosing (mg/kg)	Tumor Growth Inhibition (TGI) / Effect[6]
Toledo (DLBCL)	>75	Tumor Regression
BxPC3 (Pancreatic)	150	78% TGI
BxPC3 (Pancreatic)	300	97% TGI
Clear Cell Renal Carcinoma	150	98% TGI
Triple-Negative Breast Cancer	150	85% TGI
Pancreatic Adenocarcinoma (PDX)	300	>90% TGI (in a subset of animals)

Signaling Pathways and Mechanism of Action

Inhibition of Type I PRMTs by GSK3368715 leads to a global shift in arginine methylation states, decreasing asymmetric dimethylarginine (ADMA) while increasing monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][6] This alteration impacts several oncogenic signaling pathways.[1]

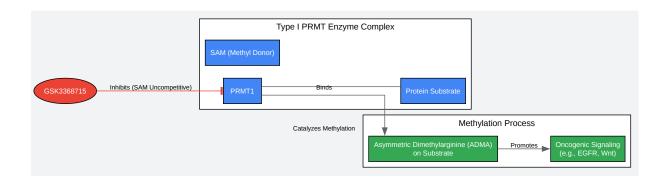
- EGFR Signaling: PRMT1 can activate the EGFR pathway. GSK3368715-mediated inhibition of PRMT1 can lead to the downregulation of this key cancer signaling pathway.[1]
- Wnt Signaling: PRMT1 is known to activate the canonical Wnt signaling pathway. Inhibition by GSK3368715 can suppress this pathway, which is crucial for the proliferation of many cancer types.[3]
- RNA Metabolism & DNA Damage Response: PRMT1 plays a significant role in RNA splicing and the DNA damage response.[3] Its inhibition can impair these processes, potentially leading to genomic instability and tumor growth inhibition.[1]
- Synergy with PRMT5 Inhibition: A key finding is the synergistic anti-tumor effect when GSK3368715 is combined with PRMT5 inhibition.[7][8] This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] MTAP deletion causes the buildup of the metabolite methylthioadenosine (MTA), an endogenous inhibitor of

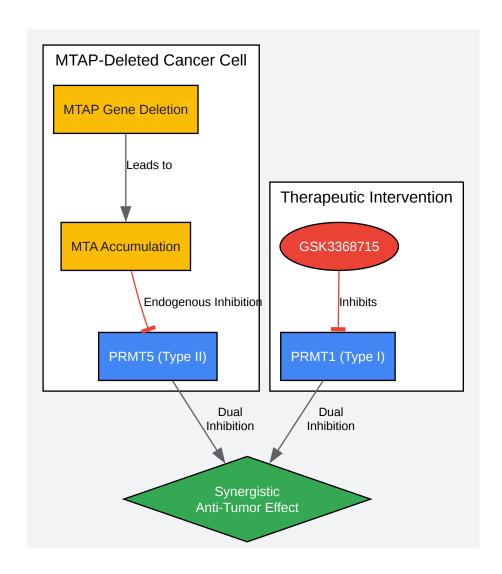


PRMT5.[7][9] This pre-existing inhibition of PRMT5 sensitizes cancer cells to the effects of GSK3368715.[4][7][8]

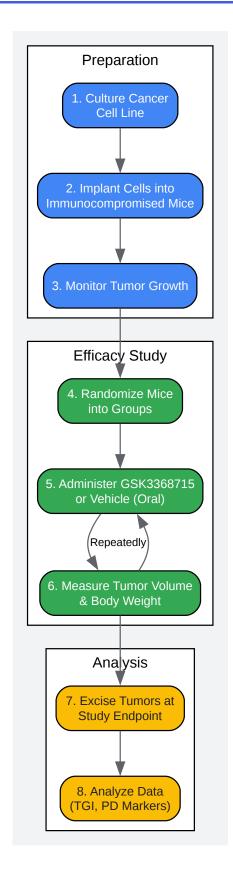
Mandatory Visualizations











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